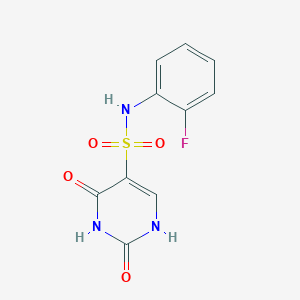

N-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, a compound’s description includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the type of compound it is (for example, an organic compound, a derivative of a certain class of compounds, etc.) .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, optical activity, and reactivity. These properties can be determined through various experimental techniques .Scientific Research Applications

Pharmaceutical Development

The unique structure of this compound, featuring a fluorophenyl group and a dihydropyrimidine ring, suggests potential in drug design and development. Its analogs have been explored for their biological activities, particularly in the realm of neurology and oncology . The introduction of fluorine atoms often results in compounds with enhanced bioactivity and metabolic stability, making them valuable candidates for therapeutic drugs.

Cancer Research

Fluorinated compounds are frequently used in cancer research due to their ability to inhibit the growth and proliferation of cancer cells. The specific compound may act by targeting certain enzymes or pathways involved in tumor development and could be a focus for novel anticancer agents.

Antibacterial and Antifungal Studies

The biochemical properties of this compound suggest it could have applications in combating bacterial and fungal infections. By inhibiting key components within the cellular structure of these pathogens, it could serve as a lead compound for the development of new antimicrobial drugs.

Enzyme Inhibition

This compound may serve as an inhibitor for various enzymes, which could be beneficial in the study of metabolic diseases or conditions where enzyme regulation is disrupted. Understanding its mechanism of action can lead to the development of enzyme-targeted therapies.

Material Sciences

The fluorophenyl group can impart unique electronic properties to materials. This compound could be used in the development of organic light-emitting diodes (OLEDs) or other electronic devices where fluorinated organic compounds are valued for their performance .

Neurological Applications

Some derivatives of isoquinoline, which share structural similarities with this compound, have been associated with neurotoxicity and neurological disorders. Conversely, they are also present in compounds used as neuroprotective agents. Research into this compound’s effects on neurological pathways could yield insights into both the treatment and prevention of neurodegenerative diseases .

Agricultural Chemistry

In agriculture, fluorinated compounds are explored for their potential as pesticides or herbicides due to their stability and biological activity. This compound’s properties might be harnessed to develop more effective and environmentally friendly agricultural chemicals .

Supramolecular Chemistry

The compound’s ability to form hydrogen bonds and interact with various biological targets makes it an interesting subject for supramolecular chemists. It could be used to create novel host-guest systems or to study molecular recognition processes .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O4S/c11-6-3-1-2-4-7(6)14-19(17,18)8-5-12-10(16)13-9(8)15/h1-5,14H,(H2,12,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKJQZFMXOOCPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propyl]amino}acetamide](/img/structure/B2934033.png)

![3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2934037.png)

![N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2934042.png)

![Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate](/img/structure/B2934043.png)

![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934044.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2934047.png)

![N,N-diethyl-2-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2934048.png)

![5-benzoyl-3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934053.png)

![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2934054.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride](/img/structure/B2934055.png)